molecular formula C4H7ClO3 B114566 2-(2-chloroethoxy)acetic Acid CAS No. 14869-41-1

2-(2-chloroethoxy)acetic Acid

Cat. No. B114566
CAS RN: 14869-41-1
M. Wt: 138.55 g/mol
InChI Key: MHXJETVNZPUVEN-UHFFFAOYSA-N
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Description

2-(2-chloroethoxy)acetic Acid, also known as 2-chloroethoxy acetic acid, is a chemical compound with the molecular formula C4H7ClO3 and a molecular weight of 138.55 . It is a colorless to pale-yellow to yellow-brown liquid or solid .


Synthesis Analysis

The synthesis of 2-(2-chloroethoxy)acetic Acid involves the reaction of 2-chloroethoxy ethanol with nitric acid for a period ranging between 2-12 hours at a temperature ranging from 10-90°C . The reaction process is shown in the accompanying drawing .


Molecular Structure Analysis

The molecular structure of 2-(2-chloroethoxy)acetic Acid contains a total of 14 bonds; 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aliphatic ether .


Physical And Chemical Properties Analysis

2-(2-chloroethoxy)acetic Acid has a density of 1.3±0.1 g/cm3, a boiling point of 289.8±15.0 °C at 760 mmHg, and a flash point of 129.0±20.4 °C . It also has a molar refractivity of 28.7±0.3 cm3, a polar surface area of 47 Å2, a polarizability of 11.4±0.5 10-24 cm3, and a molar volume of 106.9±3.0 cm3 .

Scientific Research Applications

Synthesis Methods

  • Oxidation Process for Synthesis : 2-(2-chloroethoxy) acetic acid can be synthesized through the oxidation of 2-(2-chloroethoxy) ethanol. Nitric acid is found to be an effective oxidant in this process, providing a high yield of 89% (Hong-lin, 2008).

Industrial Applications

  • Epoxy Resins and Reactive Polymers : A related compound, 3-Chloro-2-hydroxypropyl acetate, derived from a regioselective ring-opening reaction of epichlorohydrin with acetic acid, finds wide applications in the production of various epoxy resins. These resins are used for coating metal, leather, paper, and wood (Yadav & Surve, 2013).

Environmental Studies

  • Herbicide Research : Studies on the adsorption behavior of related herbicides like 2,4,5-Trichlorophenoxy acetic acid on nano-composite materials demonstrate their effectiveness in removing these compounds from aqueous solutions (Khan & Akhtar, 2011).
  • Advanced Oxidation Processes : Research on the degradation and mineralization of chlorinated phenoxy acids herbicides in aqueous solutions focuses on environmental protection. This includes studying the optimization of advanced oxidation processes (Mehralipour & Kermani, 2021).

Chemical Analysis and Characterization

  • Molecular Co-crystals Study : Investigations into the molecular co-crystals containing phenoxyacetic acid derivatives, including 2-(2-chloroethoxy)acetic acid, offer insights into their structural and conformational aspects (Lynch et al., 2003).

Catalytic Studies

  • CO2 Reduction Research : Studies focusing on the reduction of CO2 to acetic acid on certain catalyst surfaces highlight the potential application of 2-(2-chloroethoxy)acetic acid and its derivatives in sustainable catalyst technologies (Santos-Carballal et al., 2020).

Nanotechnology Applications

  • Nanocarriers for Controlled Release : Functionalized mesoporous silica nanoparticles can be used for controlled release formulations of 2,4-Dichlorophenoxy Acetic Acid, suggesting applications in reducing environmental impact (Cao et al., 2017).

Toxicological Research

  • Cellular Impact Studies : Research on the effects of 2,4-Dichlorophenoxyacetic acid on human dental pulp stem cells indicates its potential to cause oxidative stress and apoptosis at higher concentrations (Mahmoudinia et al., 2019).

Safety And Hazards

2-(2-chloroethoxy)acetic Acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid getting it in eyes, on skin, or on clothing . It should be stored in a well-ventilated place with the container kept tightly closed .

properties

IUPAC Name

2-(2-chloroethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3/c5-1-2-8-3-4(6)7/h1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXJETVNZPUVEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448286
Record name 2-(2-chloroethoxy)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloroethoxy)acetic Acid

CAS RN

14869-41-1
Record name 2-(2-Chloroethoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14869-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-chloroethoxy)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
K McClay, CE Schaefer, S Vainberg… - Applied and …, 2007 - Am Soc Microbiol
Degradation of bis(2-chloroethyl) ether (BCEE) was observed to occur in two bacterial strains. Strain ENV481, a Xanthobacter sp. strain, was isolated by enrichment culturing of samples …
Number of citations: 23 journals.asm.org
J Reiter, P Trinka, FL Bartha, L Pongó… - … Process Research & …, 2012 - ACS Publications
A new procedure for the manufacture of cetirizine dihydrochloride via the new intermediate 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)-N,N-dimethylacetamide …
Number of citations: 10 pubs.acs.org
AC Mali, DG Deshmukh, DR Joshi, HD Lad… - Sustainable Chemical …, 2015 - Springer
An efficient and high yielding process for the production of impurity free rivaroxaban (1), an anti-coagulant agent using alternate synthon is reported. The key components of the process …
Number of citations: 23 link.springer.com
TA Fattah, A Saeed - Tetrahedron: Asymmetry, 2017 - Elsevier
Rivaroxaban is an effective and potent oral anti-coagulant drug approved by US FDA in 2008 and is widely used in the treatment of thromboembolic ailments, deep venous thrombosis, …
Number of citations: 20 www.sciencedirect.com
Q Wei, Z Zheng, S Zhang, X Zheng, F Meng, J Yuan… - Molecules, 2018 - mdpi.com
FXIa is suggested as a major target for anticoagulant drug discovery because of reduced risk of bleeding. In this paper, we defined 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives …
Number of citations: 5 www.mdpi.com
AC Mali - lib.unipune.ac.in
1.0 INTRODUCTION TO RIV AROXABAN Chemical substances that reduce or prevent coagulation of blood called as anticoagulants. Blood clots are made up of red blood cells. …
Number of citations: 2 lib.unipune.ac.in
RJ Steffan - 2007 - Citeseer
Introduction. 1, 4-dioxane has been used extensively as a stabilizing agent in chlorinated solvents such as 1, 1, 1-TCA, and it has recently emerged as an important groundwater …
Number of citations: 11 citeseerx.ist.psu.edu
YW Yip - 2017 - theses.lib.polyu.edu.hk
The development of lanthanide complexes for recognition of various prevalent bio-species, including metal cations and anions, has received great attention. Such senors offer some …
Number of citations: 2 theses.lib.polyu.edu.hk
A Balzulat, WF Zhu, C Flauaus, V Hernandez-Olmos… - bioRxiv, 2023 - biorxiv.org
Various disorders are accompanied by histamine-independent itching, which is often resistant to the currently available therapies. In this study, we hypothesized that pharmacological …
Number of citations: 2 www.biorxiv.org
CM Bond - 2012 - repository.lib.ncsu.edu
BOND, CONSTANCE M. Synthesis of Drug Derivatives Intended for Conjugation to Gold Nanoparticles for the Use in Nanother Page 1 ABSTRACT BOND, CONSTANCE M. Synthesis …
Number of citations: 0 repository.lib.ncsu.edu

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